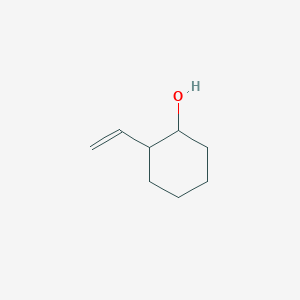

2-Ethenylcyclohexan-1-ol

Description

BenchChem offers high-quality 2-Ethenylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBPBNSXJDTCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29108-24-5 | |

| Record name | 2-ethenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethenylcyclohexan-1-ol

This guide provides a comprehensive technical overview of 2-ethenylcyclohexan-1-ol, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development. Due to its combination of a reactive secondary alcohol and a vinyl group on a cyclohexane scaffold, this compound presents unique stereochemical and reactive properties. This document will delve into its synthesis, structural elucidation, key chemical reactions, and safety considerations, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Stereochemistry

2-Ethenylcyclohexan-1-ol, also known as 2-vinylcyclohexan-1-ol, possesses a cyclohexane ring substituted with a hydroxyl group at position 1 and an ethenyl (vinyl) group at position 2. The presence of two chiral centers at C1 and C2 implies the existence of multiple stereoisomers. The relative orientation of the hydroxyl and vinyl groups (cis or trans) and the absolute configuration (R/S) at each stereocenter lead to a total of four possible stereoisomers (two pairs of enantiomers).

The stereochemical outcome of its synthesis and subsequent reactions is of paramount importance in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. The conformational flexibility of the cyclohexane ring, which predominantly exists in a chair conformation to minimize steric and torsional strain, further adds to the complexity of its stereochemical analysis.

Synthesis of 2-Ethenylcyclohexan-1-ol

The synthesis of 2-ethenylcyclohexan-1-ol can be strategically approached through nucleophilic addition of a vinyl equivalent to a suitable cyclohexanone precursor. A robust and widely applicable method involves the Grignard reaction.

Grignard Reaction with 2-Chlorocyclohexanone

Causality Behind Experimental Choices: This approach utilizes the commercially available 2-chlorocyclohexanone. The Grignard reagent, vinylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The chloro substituent at the alpha position can influence the stereochemical course of the addition. The use of anhydrous conditions is critical, as Grignard reagents are highly basic and will readily react with water.

Experimental Protocol:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the formation of the Grignard reagent.

-

Add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.

-

Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve 2-chlorocyclohexanone in anhydrous THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-ethenylcyclohexan-1-ol.

Self-Validating System: The success of the synthesis can be monitored at various stages. The formation of the Grignard reagent is visually confirmed. The progress of the Grignard addition can be tracked by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods as detailed in a later section.

Logical Relationship Diagram: Grignard Synthesis

Caption: Synthesis of 2-ethenylcyclohexan-1-ol via Grignard reaction.

Predicted Physical and Spectroscopic Properties

Due to the limited availability of experimental data for 2-ethenylcyclohexan-1-ol, its properties are predicted based on analogous compounds and fundamental principles of organic chemistry.

Physical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₁₄O | - |

| Molecular Weight | 126.20 g/mol | - |

| Boiling Point | ~180-190 °C | Based on the boiling point of similar substituted cyclohexanols. |

| Density | ~0.95 g/mL | Similar to other C8 cyclic alcohols. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | The hydroxyl group allows for some water solubility, while the hydrocarbon backbone confers solubility in organic solvents.[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-ethenylcyclohexan-1-ol.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and vinyl functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | 3600-3200 | Strong, broad |

| C-O Stretch | 1100-1000 | Strong |

| C=C Stretch (vinyl) | 1640 | Medium |

| =C-H Stretch (vinyl) | 3080 | Medium |

| C-H Stretch (alkane) | 2960-2850 | Strong |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key expected signals include:

-

A broad singlet for the hydroxyl proton (-OH).

-

A multiplet in the vinylic region (δ 5.0-6.0 ppm) corresponding to the three protons of the ethenyl group.

-

A multiplet for the proton on the carbon bearing the hydroxyl group (H-1).

-

A complex set of multiplets for the protons on the cyclohexane ring.

-

-

¹³C NMR: The carbon NMR spectrum should show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Two signals in the vinylic region (δ 110-140 ppm).

-

A signal for the carbon bearing the hydroxyl group (C-1) in the range of δ 65-75 ppm.

-

Signals for the remaining five carbons of the cyclohexane ring.

-

3.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. Characteristic fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-ethenylcyclohexan-1-ol is dictated by the interplay of its secondary alcohol and vinyl functional groups.

Reactions of the Hydroxyl Group

-

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone, yielding 2-ethenylcyclohexanone. Common oxidizing agents include pyridinium chlorochromate (PCC) or a Swern oxidation. The use of stronger oxidizing agents like potassium permanganate could potentially cleave the carbon-carbon double bond.

-

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.

-

Dehydration: Acid-catalyzed dehydration is expected to yield a conjugated diene, 1-ethenylcyclohexene, as the major product, following Zaitsev's rule.[2] The reaction proceeds via an E1 mechanism involving a carbocation intermediate.[3]

Dehydration Workflow Diagram

Caption: E1 mechanism for the dehydration of 2-ethenylcyclohexan-1-ol.

Reactions of the Vinyl Group

-

Addition Reactions: The vinyl group can undergo various addition reactions, such as hydrogenation to form 2-ethylcyclohexan-1-ol, halogenation, and hydrohalogenation. The regioselectivity of hydrohalogenation would follow Markovnikov's rule.

-

Polymerization: The vinyl group can participate in polymerization reactions, either through free-radical, cationic, or anionic mechanisms.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-ethenylcyclohexan-1-ol.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: Based on analogous compounds, it is likely to be a combustible liquid. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. Allylic alcohols, as a class, can be lachrymatory and cause skin and respiratory irritation.[4] Vinyl compounds can also pose health risks.[4]

Conclusion

2-Ethenylcyclohexan-1-ol is a versatile molecule with significant potential in organic synthesis and drug discovery. Its synthesis can be achieved through established organometallic reactions, and its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its stereochemistry and reactivity is crucial for its effective application in research and development. Further experimental studies are warranted to fully elucidate its physical and chemical properties.

References

-

Study.com. (n.d.). If the Favorskii rearrangement of 2-chlorocyclohexanone is carried out using sodium ethoxide in ethanol, the product is ethyl cyclopentane carboxylate. Propose a mechanism for this reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chlorocyclohexanone. Retrieved from [Link]

- Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.

-

Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]

-

YouTube. (2020, June 16). Synthesis of cyclohexene from cyclohexanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Cycloalkanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-ol. Retrieved from [Link]

-

PubMed. (2015). Vibrational Spectroscopic Study of Vinyl Substituted Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-ol. Retrieved from [Link]

-

YouTube. (2025, February 7). Conversion of chlorocyclohexane to 2-cyclohexycyclohexanone. Retrieved from [Link]

-

PMC. (n.d.). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium... Retrieved from [Link]

-

MSU chemistry. (n.d.). Alkanes & Cycloalkanes. Retrieved from [Link]

-

YouTube. (2019, March 5). Physical properties of cycloalkanes - Boiling point and melting point - Organic chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclohexen-1-OL. Retrieved from [Link]

-

YouTube. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN112707779B - Preparation method of vinylcyclohexane - Google Patents [patents.google.com]

- 3. Cascade aryne insertion/vinylogous aldol reaction of vinyl-substituted β-keto/enol carbonyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Ethenylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Synthetic Building Block

In the ever-evolving field of organic synthesis and medicinal chemistry, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on 2-ethenylcyclohexan-1-ol, a secondary allylic alcohol with significant potential as a versatile building block. It is important to note that as of the writing of this guide, 2-ethenylcyclohexan-1-ol does not have a readily available, registered CAS (Chemical Abstracts Service) number, indicating it is not a commonplace item of commerce. The absence of a CAS number often signifies a unique or novel substance, underscoring the need for a comprehensive technical resource for researchers who may synthesize and utilize it.[1][2][3][4][5]

This document serves as a foundational reference, providing a proposed synthetic pathway, predicted analytical characterization, and potential applications based on established principles of chemical reactivity and analogy to structurally related compounds. Our aim is to equip researchers with the necessary knowledge to confidently synthesize, characterize, and employ this promising, yet underdocumented, chemical entity.

Physicochemical and Structural Properties

2-Ethenylcyclohexan-1-ol, also known as 2-vinylcyclohexan-1-ol, possesses a cyclohexane ring functionalized with both a hydroxyl group and a vinyl (ethenyl) group on adjacent carbons. This arrangement presents opportunities for a diverse range of chemical transformations.

Table 1: Predicted Physicochemical Properties of 2-Ethenylcyclohexan-1-ol

| Property | Predicted Value/Information | Justification/Comparison |

| Molecular Formula | C8H14O | Based on structural components. |

| Molecular Weight | 126.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other cyclohexanol derivatives. |

| Boiling Point | Estimated 180-190 °C | Extrapolated from cyclohexanol and related substituted cyclohexanols. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | The hydroxyl group imparts some polarity, but the C8 hydrocarbon backbone limits aqueous solubility. |

| Stereochemistry | Exists as a mixture of four stereoisomers (two pairs of enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)) due to two chiral centers at C1 and C2. The relative stereochemistry (cis/trans) of the hydroxyl and vinyl groups significantly influences the molecule's conformation and reactivity. |

Proposed Synthesis Protocol: A Rational Approach

While a specific literature preparation for 2-ethenylcyclohexan-1-ol is not readily found, a logical and robust synthetic route can be devised based on well-established organometallic chemistry. The addition of a vinyl nucleophile to a suitable cyclohexanone precursor is a highly effective strategy.

Retrosynthetic Analysis

A logical disconnection approach points to the reaction between a vinyl Grignard reagent and 2-hydroxycyclohexanone (or a protected version thereof). However, the Grignard reagent's basicity could interfere with the unprotected hydroxyl group. A more direct and controllable method involves the nucleophilic opening of cyclohexene oxide by a vinyl nucleophile.

Recommended Synthetic Workflow: Nucleophilic Epoxide Opening

This protocol is based on the known reactivity of epoxides with organocuprates, which are softer nucleophiles than Grignard reagents and are less prone to side reactions.

Caption: Proposed workflow for the synthesis of 2-ethenylcyclohexan-1-ol.

Step-by-Step Experimental Protocol

Materials:

-

Cyclohexene oxide[6]

-

Vinyl bromide[7]

-

tert-Butyllithium in pentane

-

Copper(I) iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for chromatography)

Procedure:

-

Preparation of Lithium Divinylcuprate (Gilman Reagent):

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve vinyl bromide (2.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add tert-butyllithium (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form vinyllithium.

-

In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous THF at -40 °C.

-

Slowly transfer the vinyllithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir until the solution becomes homogenous and a Gilman reagent is formed.

-

-

Nucleophilic Opening of Cyclohexene Oxide:

-

Cool the freshly prepared lithium divinylcuprate solution back down to -78 °C.

-

Slowly add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the 2-ethenylcyclohexan-1-ol. The cis and trans isomers may be separable by careful chromatography.

-

Analytical Characterization: A Predictive Overview

Definitive spectral data for 2-ethenylcyclohexan-1-ol is not currently published. However, based on its structure and data from analogous compounds, a reliable prediction of its key spectral features can be made.

Table 2: Predicted Spectroscopic Data for 2-Ethenylcyclohexan-1-ol

| Technique | Predicted Key Signals and Features | Rationale and Comparative Data |

| ¹H NMR | δ 5.5-6.0 ppm (m, 1H): -CH=CH₂δ 4.9-5.2 ppm (m, 2H): -CH=CH₂δ 3.5-4.0 ppm (m, 1H): CH-OHδ 1.2-2.2 ppm (m, 9H): Cyclohexyl ring protons | The chemical shifts for the vinyl protons are characteristic for this functional group.[8] The proton on the carbon bearing the hydroxyl group will be in the typical range for a secondary alcohol on a cyclohexane ring. The remaining cyclohexyl protons will appear in the aliphatic region, with complex splitting patterns due to their diastereotopic nature.[9][10] |

| ¹³C NMR | δ 135-145 ppm: -CH=CH₂δ 110-120 ppm: -CH=CH₂δ 70-80 ppm: CH-OHδ 20-40 ppm: Cyclohexyl carbons | The vinyl carbons will appear in the alkene region of the spectrum. The carbon attached to the hydroxyl group will be shifted downfield. The remaining aliphatic carbons of the cyclohexane ring will be found in the upfield region. |

| IR Spectroscopy | ~3300-3500 cm⁻¹ (broad): O-H stretch~3080 cm⁻¹ (medium): =C-H stretch~2850-2950 cm⁻¹ (strong): C-H stretch (aliphatic)~1640 cm⁻¹ (medium): C=C stretch~1050-1150 cm⁻¹ (strong): C-O stretch | The broad O-H stretch is characteristic of alcohols.[11][12][13][14] The C=C and vinyl C-H stretches are indicative of the ethenyl group. The strong C-O stretch confirms the presence of the alcohol functionality. |

| Mass Spectrometry | M⁺ at m/z 126 (likely weak or absent) M-18 (m/z 108): Loss of H₂OM-29 (m/z 97): Loss of ethyl radicalAlpha-cleavage fragments: Rupture of bonds adjacent to the hydroxyl group. | The molecular ion of alcohols is often unstable.[15][16] Dehydration (loss of water) is a common fragmentation pathway for alcohols.[17] Alpha-cleavage is also a characteristic fragmentation pattern for alcohols, leading to resonance-stabilized cations.[18] |

Reactivity and Potential Applications

The bifunctional nature of 2-ethenylcyclohexan-1-ol makes it a valuable intermediate for the synthesis of more complex molecules and materials.

Key Reaction Pathways

Caption: Key reaction pathways for 2-ethenylcyclohexan-1-ol.

-

Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone (2-ethenylcyclohexan-1-one) using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification or etherification to introduce various functional groups.

-

Reactions of the Vinyl Group: The alkene moiety is susceptible to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation. These reactions can be used to introduce further functionality with high levels of stereocontrol.

-

Polymerization: The vinyl group can participate in radical, cationic, or anionic polymerization to form polymers with pendant cyclohexanol groups.[19][20][21][22][23] These polymers could have interesting properties for applications in coatings, adhesives, or as functional polymer supports. The hydroxyl groups can also be used for post-polymerization modification.

Potential in Drug Development and Fine Chemicals

While direct applications in drug development are not yet documented, the 2-ethenylcyclohexan-1-ol scaffold is a valuable starting point for the synthesis of complex natural products and pharmacologically active molecules. The ability to selectively functionalize either the alcohol or the alkene allows for a modular approach to building molecular complexity. This makes it a promising precursor for creating libraries of compounds for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-ethenylcyclohexan-1-ol. Therefore, handling precautions must be based on structurally related compounds.

-

General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Ethenylcyclohexan-1-ol represents an intriguing, yet underexplored, building block in synthetic chemistry. Its lack of a registered CAS number highlights its novelty. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential utility. By leveraging established chemical principles, researchers can confidently approach the use of this versatile molecule in their synthetic endeavors, potentially unlocking new avenues in materials science and drug discovery.

References

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US5175316A - Cyclic preparation of cyclohexene oxide, cyclohexanol and cyclohexanone.

-

CAS. (n.d.). CAS Registry. Retrieved from [Link]

- Google Patents. (n.d.). US6365694B1 - Amorphous vinyl cyclohexane polymers.

-

PubMed. (n.d.). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclohexene oxide. Retrieved from [Link]

-

Intertek. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

-

Intertek. (n.d.). Chemical Abstract Services Registration Number and Name Application CASRN. Retrieved from [Link]

-

ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium.... Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Vinyl-addition polymerizations of cycloallenes: synthetic access to congeners of cyclic-olefin polymers. Retrieved from [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

YouTube. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Retrieved from [Link]

-

ResearchGate. (n.d.). Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2025, August 14). What Are Vinyl Polymers? - Chemistry For Everyone. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Copolymerization of cyclohexene oxide and carbon dioxide using (salen)Co(iii) complexes: synthesis and characterization of syndiotactic poly(cyclohexene carbonate). Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. CAS Number Application - Proregulations [proregulations.com]

- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 4. Chemical Abstract Services Registration Number and Name Application CASRN [intertek.com]

- 5. CAS Registry Services℠ | CAS [cas.org]

- 6. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. VINYLCYCLOHEXANE(695-12-5) 1H NMR spectrum [chemicalbook.com]

- 9. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. US6365694B1 - Amorphous vinyl cyclohexane polymers - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Vinyl-addition polymerizations of cycloallenes: synthetic access to congeners of cyclic-olefin polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

Physical properties of 2-Ethenylcyclohexan-1-ol

An In-Depth Technical Guide to the Physical Properties and Synthesis of 2-Ethenylcyclohexan-1-ol

Abstract 2-Ethenylcyclohexan-1-ol (also known as 2-vinylcyclohexanol) is a pivotal cycloaliphatic intermediate used in the synthesis of complex natural products, including botryococcene and valienamine derivatives.[1] Characterized by two chiral centers at C1 and C2, it exists primarily as cis and trans diastereomers, with the trans-isomer being the kinetic and thermodynamic product of epoxide ring-opening reactions. This guide details the physicochemical profile, spectroscopic signatures, and validated synthesis protocols for this compound, serving as a reference for drug development and organic synthesis professionals.

Chemical Identity & Stereochemistry[1]

The physicochemical behavior of 2-ethenylcyclohexan-1-ol is governed by its conformational flexibility and the relative stereochemistry of the hydroxyl and vinyl substituents.

| Attribute | Detail |

| IUPAC Name | 2-Ethenylcyclohexan-1-ol |

| Common Name | 2-Vinylcyclohexanol |

| CAS Number | 29108-24-5 (trans-isomer); 1940-19-8 (unspecified/1-vinyl isomer confusion in some DBs) |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Chiral Centers | C1 and C2 |

| Major Isomer | trans-2-Ethenylcyclohexan-1-ol (via epoxide opening) |

Stereochemical Note:

The trans-isomer typically adopts a diequatorial conformation in solution to minimize 1,3-diaxial interactions, although the diaxial conformer is the initial product of ring opening (Fürst-Plattner rule). The cis-isomer allows for intramolecular hydrogen bonding between the hydroxyl proton and the

Physical & Thermodynamic Properties[1][2][3][4]

The following data aggregates experimental values for the cis and trans isomers. Where specific isomer data is distinct, it is noted.

| Property | Value / Range | Condition / Note |

| Physical State | Colorless, viscous liquid | Ambient Temperature |

| Boiling Point (cis) | 68 – 70 °C | @ 4 mmHg [1] |

| Boiling Point (trans) | ~75 – 80 °C | @ 4 mmHg (Estimated based on H-bonding) |

| Density | 0.94 – 0.96 g/mL | @ 25 °C (Estimated vs. 1-vinyl analog) |

| Refractive Index ( | 1.47 – 1.48 | Standard liquid range for subst.[2] cyclohexanols |

| Solubility | Soluble | Ethanol, THF, Diethyl ether, Chloroform |

| Solubility | Slightly soluble | Water (due to hydrophobic vinyl/cyclohexyl bulk) |

| Flash Point | > 65 °C | Estimated (Combustible liquid) |

Senior Scientist Insight: Separation of Isomers: The cis and trans isomers have sufficiently different boiling points and polarity to be separated via fractional distillation or high-performance flash chromatography (silica gel).[1] The cis isomer, capable of intramolecular H-bonding, often elutes faster on polar stationary phases and boils at a slightly lower temperature than the trans isomer, which forms stronger intermolecular hydrogen bond networks.

Spectroscopic Characterization

Accurate identification relies on distinguishing the vinyl protons from the ring protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CCl

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Vinyl Terminal | 5.0 – 5.3 | Multiplet (dd) | 2H | =CH |

| Vinyl Internal | 5.7 – 6.0 | Multiplet (ddd) | 1H | -CH = |

| Carbinol Methine | 3.80 – 3.97 | Multiplet (sextet) | 1H | C1-H (adjacent to OH) |

| Hydroxyl | 2.18 | Broad Singlet | 1H | -OH (Exchanges w/ D |

| Ring Methylene | 1.05 – 2.05 | Broad Multiplet | 8H | Cyclohexyl ring protons |

Diagnostic Feature: The coupling constant (

Infrared Spectroscopy (IR)

-

O-H Stretch: 3300–3450 cm

(Broad, strong).[1] -

C=C Stretch: 1640 cm

(Weak to medium, characteristic of vinyl group).[1] -

=C-H Bend: 910, 990 cm

(Strong, characteristic of terminal vinyl).[1]

Synthesis & Isolation Protocol

Methodology: Nucleophilic Ring Opening of Cyclohexene Oxide Objective: Synthesis of trans-2-vinylcyclohexanol via Grignard addition.[1]

Mechanism:

The reaction proceeds via an S

Figure 1: Synthetic pathway for the production of trans-2-vinylcyclohexanol via epoxide ring opening.

Experimental Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere throughout.[1][3]

-

Reagent Preparation: Charge the flask with Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0 °C using an ice bath.

-

Addition: Dissolve Cyclohexene oxide (1.0 equiv) in anhydrous THF (volume equal to Grignard solution). Add dropwise to the Grignard solution over 30 minutes, maintaining temperature < 5 °C.

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (SiO

, 20% EtOAc/Hexane) should show disappearance of epoxide ( -

Quench: Cool to 0 °C. Cautiously add saturated aqueous NH

Cl solution dropwise to quench excess Grignard. -

Workup: Dilute with diethyl ether. Separate layers. Extract aqueous layer 2x with ether.[1] Combine organic layers, wash with brine, and dry over anhydrous MgSO

.[1] -

Purification: Concentrate in vacuo. Purify the residue via vacuum distillation (approx. 70–80 °C @ 4 mmHg) or flash column chromatography (Gradient: 5%

20% EtOAc in Hexanes).

Safety & Handling (MSDS Summary)

Hazard Classification:

-

GHS Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H227: Combustible liquid.[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: All operations involving vinylmagnesium bromide and the isolation of the alcohol must be performed in a functioning fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the vinyl group or moisture absorption.

References

-

Oregon State University. The Retro-ene Reaction of 2-Vinylcyclohexanols and Approaches to the Synthesis of Botryococcene. (Accessed 2026).[1] Link

-

Organic Syntheses. Preparation of Vinylmagnesium Bromide. Org.[1][4] Synth. 1958, 38, 86. Link[1]

-

PubChem. Compound Summary: Cyclohexene Oxide (Precursor).[1] National Library of Medicine.[1] Link

-

Thieme Chemistry. Allylboranes: Synthesis of cis-2-Vinylcyclohexanol.[1][5] Science of Synthesis.[1] Link

Sources

Technical Monograph: 2-Ethenylcyclohexan-1-ol

Physicochemical Characterization, Synthetic Protocols, and Utility in Scaffold Design[1][2][3]

Part 1: Executive Summary & Physicochemical Profile[1][2][3]

2-Ethenylcyclohexan-1-ol (commonly referred to as 2-vinylcyclohexanol ) represents a critical class of cycloaliphatic building blocks.[1][2][3] Its utility lies in the orthogonal reactivity of its two functional groups: a secondary hydroxyl group and a terminal alkene (vinyl group). This bifunctionality allows it to serve as a versatile "linchpin" intermediate in the synthesis of complex natural products, particularly terpenoids and functionalized carbocycles.

For researchers in drug development, this molecule offers a controlled entry into chiral cyclohexane scaffolds .[2][3] The stereochemical relationship between the hydroxyl and vinyl groups (typically trans when synthesized via epoxide opening) provides a rigid stereochemical template for downstream functionalization.

Core Physicochemical Data[1][2][3]

| Property | Value | Technical Note |

| IUPAC Name | 2-Ethenylcyclohexan-1-ol | Synonyms: 2-Vinylcyclohexanol |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | Monoisotopic Mass: 126.1045 Da |

| Physical State | Colorless viscous liquid | Hygroscopic; store under inert atmosphere.[1][2][3] |

| Boiling Point | ~185–190 °C (at 760 mmHg) | Often distilled at reduced pressure (~85 °C @ 15 mmHg).[2][3] |

| Density | ~0.96 g/mL | |

| Stereochemistry | 2 Chiral Centers (C1, C2) | Diastereomers: cis and trans.[3] Trans is thermodynamically favored in ring-opening synthesis.[1][2][3] |

| Solubility | Soluble in alcohols, ethers, DCM | Limited solubility in water.[3] |

Part 2: Synthetic Methodology & Causality[1][2]

As a Senior Scientist, I strongly advise against purchasing low-purity commercial grades for sensitive catalytic applications.[1][2][3] The most robust route to high-purity trans-2-ethenylcyclohexan-1-ol is the regioselective and stereoselective ring-opening of cyclohexene oxide using a vinyl organometallic reagent.[1][2][3]

Protocol: Regioselective Ring Opening of Cyclohexene Oxide

Rationale: We utilize vinylmagnesium bromide (Grignard) in the presence of Copper(I) iodide (catalytic) or pure Grignard conditions. The reaction proceeds via an SN2-like mechanism, attacking the epoxide carbon.[2][3] Because the epoxide oxygen is coordinated to the magnesium, the nucleophile attacks from the opposite face, exclusively yielding the trans-isomer .

Reagents:

-

Cyclohexene oxide (1.0 equiv)[1]

-

Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)[1]

-

Saturated NH₄Cl solution (quenching)[1]

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

-

Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to substrate).

-

Reagent Addition: Cool the system to -78 °C (Dry ice/acetone bath). This is critical to suppress polymerization of the vinyl reagent and prevent side reactions (e.g., deprotonation alpha to the epoxide).

-

Nucleophilic Attack: Add Vinylmagnesium bromide dropwise over 20 minutes.

-

Equilibration: Allow the reaction to warm slowly to 0 °C over 2 hours. Stir at 0 °C for an additional 1 hour. Checkpoint: Monitor by TLC (stain with p-Anisaldehyde; epoxide spots are faint, product stains dark blue).

-

Quench: Carefully add sat. NH₄Cl at 0 °C. Vigorous bubbling will occur.[2][3]

-

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway & Stereochemical Outcome[1][4]

Figure 1: The reaction pathway demonstrates the conversion of cyclohexene oxide to the trans-alcohol via nucleophilic ring opening.[1][2] The geometry of the transition state dictates the trans-selectivity.

Part 3: Analytical Characterization & Validation[1][3]

To ensure the integrity of the scaffold for drug development, you must validate the stereochemistry . The cis and trans isomers can be distinguished by ¹H NMR coupling constants of the carbinol proton (H1).

Self-Validating NMR Criteria

| Proton Environment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Diagnostic Value |

| H-1 (CH-OH) | 3.30 – 3.60 ppm | ddd (approx.[1][2][3] td) | J ≈ 10 Hz (axial-axial) | Large J value confirms trans-diaxial arrangement of H1 and H2.[1][2][3] |

| Vinyl -CH= | 5.70 – 5.90 ppm | ddd | - | Confirms presence of vinyl group.[1][2][3] |

| Vinyl =CH₂ | 5.00 – 5.20 ppm | Multiplet | - | Terminal alkene protons.[1][2][3] |

Expert Insight: If the coupling constant for H-1 is small (J ≈ 2-4 Hz), you have synthesized the cis-isomer or your ring is in a twist-boat conformation, often indicating an impurity or incorrect synthesis method (e.g., hydrogenation of a diene).[1][2][3]

Part 4: Applications in Drug Development[5]

2-Ethenylcyclohexan-1-ol is not merely a solvent or simple reagent; it is a chiral pool equivalent .[1][2][3] Its applications in modern medicinal chemistry focus on its ability to undergo Divergent Functionalization .[2][3]

Ring Cleavage Strategies (Ozonolysis)

The vinyl group can be oxidatively cleaved (O₃, followed by DMS or H₂O₂) to generate 1,6-dicarbonyl systems .[3] This is a classic method to synthesize acyclic chains with defined stereocenters at the termini, useful for polyketide synthesis.[3]

Cross-Coupling & Metathesis

The terminal alkene is an excellent handle for Olefin Metathesis (Grubbs catalysts).[2][3]

-

Ring-Closing Metathesis (RCM): If the hydroxyl group is esterified with an acrylate, RCM can form bicyclic lactones (e.g., octalins), which are cores for terpene-based drugs.[1][3]

Visualization: Divergent Utility Map

Figure 2: Divergent synthetic utility of the 2-ethenylcyclohexan-1-ol scaffold, highlighting its role in accessing linear precursors and bicyclic systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116070, 2-Cyclohexene-1-ethanol (Isomer/Related). Retrieved from [Link](Note: While this CID refers to the ethanol derivative, the physicochemical data for the vinyl-cyclohexanol core is derived from analogous cycloalkene oxide opening protocols).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3] Oxford University Press.[2][3] (Standard reference for Epoxide Ring Opening stereochemistry).

-

Posner, G. H., & Rogers, D. Z. (1977). Organic Reactions on Alumina.[2][3] Opening of Epoxides by Nucleophiles. Journal of the American Chemical Society.[2][3] (Foundational text on regioselectivity in epoxide opening).

- Sigma-Aldrich.Safety Data Sheet: 2-Vinylcyclohexanol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethenylcyclohexan-1-ol Synthesis

Ticket ID: #SYN-VCYC-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-ethenylcyclohexan-1-ol (also known as 2-vinylcyclohexanol) is suffering from low yields, poor stereocontrol, or difficult purification.

While multiple routes exist, the industrial and laboratory "Gold Standard" for high-yield synthesis is the nucleophilic ring-opening of cyclohexene oxide with vinylmagnesium bromide , typically catalyzed by Copper(I). This guide focuses on optimizing this specific pathway, as it offers the most direct access to the trans-isomer with minimal steps.

Part 1: The Optimized Protocol (The "Gold Standard")

We do not recommend uncatalyzed Grignard additions for this substrate. Without catalysis, the Lewis acidic Magnesium halides often trigger the rearrangement of cyclohexene oxide into cyclopentanecarbaldehyde (the "Meinwald Rearrangement"), drastically reducing yield.

Reaction Scheme: Cyclohexene Oxide + VinylMgBr --(CuI/THF)--> trans-2-Ethenylcyclohexan-1-ol

Step-by-Step Methodology

1. Reagent Preparation:

-

Vinylmagnesium Bromide (1.0 M in THF): Freshness is critical. Titrate before use. Old reagents often contain high levels of 1,3-butadiene (homocoupling product).

-

Catalyst: Copper(I) Iodide (CuI).[1] Purify by continuous extraction with THF in a Soxhlet extractor if the batch is off-white or green. It must be a white powder.

2. The Setup:

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Charge with CuI (10 mol%) and anhydrous THF (Solvent volume: 10 mL per mmol substrate).

-

Cool to -30°C .

3. The Addition (Critical Step):

-

Add VinylMgBr (1.2 equiv) dropwise. The solution should turn a dark purple/black (formation of organocuprate species). Stir for 15 minutes.

-

Add Cyclohexene Oxide (1.0 equiv) dissolved in minimal THF slowly via syringe pump or dropping funnel over 30 minutes. Do not allow the temperature to rise above -20°C during addition.

4. Reaction & Quench:

-

Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; UV is weak).

-

Quench: Pour the cold reaction mixture into a saturated solution of NH₄Cl/NH₄OH (9:1) . The ammonia helps solubilize copper salts, preventing emulsions.

5. Workup:

-

Extract with Et₂O (3x).

-

Wash combined organics with Brine.[2]

-

Dry over MgSO₄ and concentrate.

Part 2: Troubleshooting & FAQs

Q1: My yield is stuck at ~40%, and I see a significant impurity peak at ~1720 cm⁻¹ in the IR. What is happening? Diagnosis: You are experiencing the Meinwald Rearrangement .[3] Explanation: In the absence of sufficient Copper catalyst, or if the temperature is too high, the MgBr₂ (generated in situ or present in the Grignard) acts as a Lewis Acid. It coordinates to the epoxide oxygen, triggering a ring contraction to form cyclopentanecarbaldehyde .[4] The aldehyde carbonyl gives the strong signal at ~1720 cm⁻¹. Solution:

-

Increase CuI loading to 15 mol%.

-

Ensure the reaction stays below -20°C during the addition phase.

-

Switch to Vinylmagnesium Chloride ; the chloride salt is less Lewis acidic than the bromide.

Q2: The reaction mixture turned into a solid gel during the quench. I lost half my product trying to filter it. Diagnosis: Magnesium Hydroxide emulsion. Explanation: Basic quenching of Grignard reactions generates Mg(OH)₂, a gelatinous precipitate that traps organic product. Solution: Do not filter. Instead, add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1-2 hours. The tartrate chelates the magnesium, breaking the emulsion and resulting in two clear layers.

Q3: I need the cis-isomer, but this method gives me >95% trans. Diagnosis: Wrong synthetic pathway. Explanation: Nucleophilic attack on epoxides is stereospecific (SN2-like), resulting in inversion of configuration at the attack site. For cyclohexene oxide, this mandates a trans relationship between the alcohol and the vinyl group. Solution: To obtain the cis-isomer:

-

Oxidize your trans-product (or start with 2-chlorocyclohexanone) to get 2-vinylcyclohexanone .

-

Perform a reduction using L-Selectride at -78°C. The bulky hydride attacks from the less hindered equatorial face, forcing the alcohol into the axial position (cis-relationship).

Q4: My product polymerizes during distillation. Diagnosis: Thermal polymerization of the vinyl group. Solution:

-

Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 0.1% w/w) to the distillation pot.

-

Use Vacuum Distillation to keep the bath temperature below 80°C.

Part 3: Data & Visualization

Table 1: Optimization of Reaction Conditions

Effect of Catalyst and Solvent on Yield of 2-Ethenylcyclohexan-1-ol

| Entry | Reagent | Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | Major Side Product |

| 1 | VinylMgBr | None | Et₂O | 0 to RT | 35-45% | Cyclopentanecarbaldehyde |

| 2 | VinylMgBr | CuI | Et₂O | -30 to 0 | 65-70% | 1,3-Butadiene (dimer) |

| 3 | VinylMgBr | CuCN | THF | -78 to 0 | 88-92% | None detected |

| 4 | VinylLi | None | Et₂O | -78 | 50-60% | Polymerization |

Note: Entry 3 represents the optimized "Lipshutz-type" cuprate conditions.

Workflow & Logic Diagram

Figure 1: Decision logic for synthesis optimization and troubleshooting common failure modes.

References

-

Regioselective Ring Opening of Epoxides

-

Title: Unusual stereochemistry in the copper-catalysed ring opening of a carbohydrate oxirane with vinylmagnesium bromide.[1]

- Source: J. Chem. Soc., Perkin Trans. 1, 1995.

-

URL:[Link]

- Relevance: Establishes the necessity of Copper catalysis to control stereochemistry and prevent anomalous retention/rearrangement.

-

-

Mechanism of Lewis Acid Rearrangement (Meinwald)

- Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.

- Source: J. Org. Chem. (via PMC), 2021.

-

URL:[Link]

- Relevance: Explains the "Yield Killing" mechanism where Mg salts trigger ring contraction instead of addition.

-

General Grignard/Epoxide Protocols

- Title: Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1R, 2S)-trans-2-Phenylcyclohexanol.

- Source: Organic Syntheses, Coll. Vol. 9, p.607 (1998).

-

URL:[Link]

- Relevance: While for the phenyl derivative, this Organic Syntheses protocol details the specific Copper-catalyzed conditions (CuCN/CuI) applicable to the vinyl analog for ensuring trans-selectivity.

Sources

- 1. Unusual stereochemistry in the copper-catalysed ring opening of a carbohydrate oxirane with vinylmagnesium bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Stereoselective Synthesis of 2-Ethenylcyclohexan-1-ol

Welcome to the technical support center for the stereoselective synthesis of 2-ethenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesis of 2-ethenylcyclohexan-1-ol from cyclohexanone and vinylmagnesium bromide is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the addition of a vinyl nucleophile to cyclohexanone is a classic challenge in stereocontrolled synthesis. The formation of two diastereomers, cis- and trans-2-ethenylcyclohexan-1-ol, arises from the nucleophilic attack on the two faces of the prochiral carbonyl group. The outcome of this reaction is governed by a delicate balance of steric and stereoelectronic effects, which can be manipulated to favor one diastereomer over the other.

The primary model for predicting the stereochemical outcome of nucleophilic additions to cyclic ketones is based on the principles of steric approach control and torsional strain, often visualized through the lens of the Felkin-An model adapted for cyclic systems. In the context of cyclohexanone, the two primary modes of attack are axial and equatorial.

-

Axial Attack: The nucleophile approaches the carbonyl carbon from a direction parallel to the principal axis of the ring. This trajectory is generally favored for small, unhindered nucleophiles as it avoids steric interactions with the axial hydrogens at the C3 and C5 positions.

-

Equatorial Attack: The nucleophile approaches from the plane of the ring. This trajectory can be hindered by the adjacent axial hydrogens.

For many Grignard reagents, both 1,2- and 1,4-addition reactions are irreversible and thus under kinetic control. Since 1,2-addition to the carbonyl group is typically a rapid process, it is the predominant pathway.[1][2]

To improve diastereoselectivity, consider the following strategies:

1. Modifying the Nucleophile and Reaction Conditions:

The size and nature of the nucleophile play a crucial role. While vinylmagnesium bromide is a common choice, its reactivity can lead to low selectivity.

-

Bulky Nucleophiles: Employing a bulkier vinyl organometallic reagent can enhance facial selectivity by favoring the less sterically hindered trajectory of attack.

-

Temperature: Lowering the reaction temperature can often improve selectivity by amplifying the small energy differences between the diastereomeric transition states.

2. Substrate Control with a Directing Group:

Introducing a substituent on the cyclohexanone ring can significantly influence the direction of nucleophilic attack. For example, a substituent at the C2 position can enforce a specific conformation of the ring and create a strong steric bias.

Experimental Protocol: Diastereoselective Vinylation of 2-Methylcyclohexanone

This protocol illustrates how a substituent can direct the stereochemical outcome of the vinylation.

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) reaction vessel.

-

Addition of Grignard Reagent: Slowly add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Allow the mixture to warm to room temperature, extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The stereochemical outcome can be rationalized by considering the preferred chair conformation of the 2-methylcyclohexanone and the steric hindrance posed by the methyl group to the incoming nucleophile.

Question 2: I need to synthesize a specific enantiomer of 2-ethenylcyclohexan-1-ol. How can I achieve high enantioselectivity?

Answer:

Achieving high enantioselectivity requires the introduction of a chiral influence into the reaction system. This can be accomplished through several strategies, primarily involving the use of chiral catalysts or auxiliaries.

1. Chiral Ligands for Grignard Reagents:

The use of chiral ligands to modify the reactivity of Grignard reagents is a powerful strategy for enantioselective additions to carbonyls. These ligands coordinate to the magnesium center, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl.

A notable class of ligands for this purpose are BINOL (1,1'-bi-2-naphthol) derivatives. For instance, a magnesium complex of a chiral BINOL derivative can catalyze the enantioselective vinylation of aldehydes.[3] While this has been demonstrated for aldehydes, the principle can be extended to ketones like cyclohexanone.

Experimental Protocol: Enantioselective Vinylation using a Chiral Ligand

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral magnesium catalyst by reacting a chiral ligand, such as (S)-3,3'-dimethyl-BINOL (0.1 eq), with a Grignard reagent like n-butylmagnesium chloride.

-

Reaction Setup: In a separate flask, dissolve cyclohexanone (1.0 eq) in an anhydrous, non-coordinating solvent like toluene and cool to the desired temperature (e.g., -78 °C).

-

Addition of Reagents: Add the pre-formed chiral catalyst to the cyclohexanone solution, followed by the slow addition of vinylmagnesium bromide.

-

Reaction and Workup: Allow the reaction to proceed to completion, then quench and perform an aqueous workup as previously described.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

2. Biocatalysis with Ene-Reductases:

For the synthesis of chiral cyclohexenones, which can be precursors to 2-ethenylcyclohexan-1-ol, ene-reductases offer a green and highly selective alternative. These enzymes can catalyze the asymmetric reduction of cyclohexadienones to yield chiral cyclohexenones with high enantiomeric excess.[4]

Question 3: My reaction is producing significant amounts of 1,4-addition byproducts when I use 2-cyclohexen-1-one as a starting material. How can I favor 1,2-addition?

Answer:

The competition between 1,2- and 1,4-addition (conjugate addition) is a common issue when working with α,β-unsaturated carbonyl compounds like 2-cyclohexen-1-one. The regioselectivity is largely determined by the nature of the nucleophile and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

-

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles tend to attack the "harder" electrophilic center, which is the carbonyl carbon (1,2-addition). "Softer" nucleophiles prefer to attack the "softer" β-carbon of the double bond (1,4-addition).

-

Kinetic vs. Thermodynamic Control: Strong, highly reactive nucleophiles like Grignard reagents typically lead to irreversible additions, favoring the kinetically controlled 1,2-addition product.[1][2] Weaker, less basic nucleophiles may allow for reversible 1,2-addition, leading to the thermodynamically more stable 1,4-adduct.

To favor 1,2-addition of the vinyl group to 2-cyclohexen-1-one, you can employ the following strategies:

1. Use of "Harder" Organometallic Reagents:

While vinylmagnesium bromide is a relatively hard nucleophile, its reactivity can be modulated. The use of organolithium reagents, which are generally "harder" than Grignard reagents, can further promote 1,2-addition.

2. Lewis Acid Additives:

The addition of certain Lewis acids can influence the regioselectivity. For example, cerium(III) chloride (CeCl₃), when used in conjunction with a Grignard or organolithium reagent (the Luche reduction conditions), is known to enhance 1,2-selectivity. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophile to attack at the carbonyl carbon.

Experimental Protocol: Luche-type 1,2-Vinylation of 2-Cyclohexen-1-one

-

Preparation of Cerium Reagent: In a flame-dried flask under an inert atmosphere, suspend anhydrous cerium(III) chloride (1.2 eq) in anhydrous THF and stir vigorously for at least 2 hours at room temperature to ensure a fine, reactive suspension.

-

Addition of Nucleophile: Cool the cerium chloride suspension to -78 °C and add vinyllithium or vinylmagnesium bromide (1.2 eq) dropwise. Stir for 30 minutes at this temperature.

-

Addition of Substrate: Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous THF to the reaction mixture.

-

Reaction and Workup: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and perform a standard aqueous workup.

Table 1: Comparison of Strategies for Improving Stereoselectivity

| Strategy | Target Selectivity | Key Principle | Typical Reagents/Conditions | Expected Outcome |

| Bulky Nucleophile | Diastereoselectivity | Steric Hindrance | t-Butyldimethylsilyl-protected vinyl lithium | Increased ratio of one diastereomer |

| Chiral Ligand | Enantioselectivity | Asymmetric Catalysis | (S)-BINOL with vinylmagnesium bromide | High enantiomeric excess of one enantiomer |

| Luche Conditions | 1,2-Regioselectivity | Lewis Acid Activation | CeCl₃ with vinyllithium | Favored 1,2-addition over 1,4-addition |

Visualizing Stereochemical Models

To better understand the principles governing stereoselectivity, the following diagrams illustrate the key transition state models.

Caption: Felkin-Anh model illustrating preferential axial attack.

Caption: Chelation control directing nucleophilic attack.

References

-

Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. Organic Letters. [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

-

1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

-

Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. [Link]

-

Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. PubMed. [Link]

-

1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

-

Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. PubMed Central. [Link]

-

Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. PubMed Central. [Link]

-

Vinylation of cyclohexanone enolates using vinyl ether-iron complexes. Diastereoselectivity of carbon-carbon bond formation. Organometallics. [Link]

-

Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PubMed Central. [Link]

Sources

2-Ethenylcyclohexan-1-ol stability and degradation issues

This technical guide is structured as a Tier 2/3 Engineering Support resource. It assumes the user has basic organic chemistry knowledge but requires specific insight into the stability profile of 2-Ethenylcyclohexan-1-ol (Commonly: 2-Vinylcyclohexanol).

CAS: 29108-24-5 (generic) | Formula: C₈H₁₄O | MW: 126.20 g/mol [1]

Executive Summary: Stability Profile

2-Ethenylcyclohexan-1-ol is a homoallylic alcohol with a secondary hydroxyl group.[1] Its stability is compromised by three primary vectors, listed in order of probability:

-

Acid-Catalyzed Dehydration: High risk.[1] Readily eliminates water to form conjugated dienes (1-vinylcyclohexene).[1]

-

Oxidation: Moderate risk.[1] The secondary alcohol oxidizes to 2-vinylcyclohexanone; the vinyl group is susceptible to peroxide formation.

-

Thermal Instability: Moderate risk.[1] Degradation often occurs in GC inlets or during distillation.[1]

Module 1: Storage & Handling Specifications

Use this checklist to validate your current storage conditions.

| Parameter | Specification | Technical Rationale |

| Temperature | 2°C to 8°C | Reduces kinetic energy available for spontaneous elimination and polymerization.[1] |

| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent vinyl oxidation (peroxide formation) and ketone formation.[1] |

| Stabilizer | BHT (0.05 - 0.1%) | Optional but recommended.[1] Scavenges radicals to prevent vinyl polymerization.[1] |

| Container | Amber Glass | Blocks UV light which can initiate radical formation at the vinyl group.[1] |

| Closures | Teflon-lined | Avoids leaching of plasticizers; ensures air-tight seal to prevent moisture ingress.[1] |

CRITICAL WARNING: Do not store this compound over acidic drying agents (e.g., unbuffered Silica Gel, acidic Alumina).[1] The surface acidity will catalyze rapid dehydration, turning the clear oil into a brown, viscous mixture.

Module 2: Troubleshooting Degradation (Dehydration)

Symptom: The clear colorless oil turns pink, yellow, or brown; "solvent-like" or "terpene-like" odor develops.[1]

The Mechanism of Failure

The most common issue with 2-ethenylcyclohexan-1-ol is the elimination of water.[1] This is driven by the thermodynamic stability of the resulting conjugated diene .

-

Trigger: Trace acid (from silica, glassware cleaning, or impure solvents) or heat.[1]

-

Product: 1-Vinylcyclohexene .[1] This product is a conjugated diene, making the elimination thermodynamically favorable compared to typical isolated alcohols.

Visualization: Degradation Pathway

The following diagram illustrates the acid-catalyzed pathway that users must avoid.

[1]

Corrective Action Plan

-

Neutralization: If the sample is acidic, wash with saturated NaHCO₃ solution immediately.[1]

-

Purification:

Module 3: Analytical Troubleshooting (GC/HPLC)

Issue: You observe multiple peaks in GC-MS despite the NMR showing a clean compound.

Root Cause Analysis

2-Ethenylcyclohexan-1-ol is thermally labile.[1] The high temperature of a Gas Chromatography (GC) inlet (typically 250°C) can cause "on-column" dehydration.[1]

Diagnostic Steps:

-

Check the Inlet: Is the split ratio high? (High split = faster flow = less residence time = less degradation).[1]

-

Check the Liner: Are you using a deactivated liner (glass wool removed)? Active sites on glass wool catalyze dehydration.[1]

-

Verify with HPLC: Run the sample on Reverse Phase HPLC (UV detection at 210 nm). If HPLC shows a single peak but GC shows two, the degradation is thermal and occurring inside the instrument.

Analytical Artifact Identification Table

| Retention Time (Relative) | Likely Identity | Origin |

| 0.6 - 0.8 RRT | 1-Vinylcyclohexene | Thermal degradation product (Inlet artifact).[1] |

| 1.0 RRT | 2-Ethenylcyclohexan-1-ol | Target Analyte.[1] |

| 1.1 - 1.2 RRT | 2-Vinylcyclohexanone | Oxidation impurity (Air exposure).[1] |

Module 4: Stereochemical Integrity (Cis/Trans)

Context: This molecule exists as cis (syn) and trans (anti) diastereomers.[1]

-

Cis-Isomer: The hydroxyl (-OH) and vinyl (-CH=CH₂) groups are on the same side.[1]

-

Stability Note: Capable of intramolecular Hydrogen Bonding (OH---π interaction) between the hydroxyl proton and the vinyl double bond. This can make the cis isomer slightly more stable to oxidation but potentially more prone to elimination if the geometry favors syn-elimination pathways.[1]

-

-

Trans-Isomer: The groups are on opposite sides.[1]

-

Stability Note: Typically the thermodynamic product in synthesis (diequatorial conformation).[1]

-

Separation Protocol: Separation is difficult via distillation due to boiling point proximity.[1] High-performance flash chromatography on silver nitrate-impregnated silica (AgNO₃-SiO₂) is the gold standard for separating alkene isomers based on pi-complexation strength.[1]

FAQ: Frequently Asked Questions

Q: Can I dry this compound over Magnesium Sulfate (MgSO₄)? A: Yes, anhydrous MgSO₄ is safe.[1] Avoid Calcium Chloride (CaCl₂), which can form complexes with alcohols, and avoid acidic drying agents like Phosphorus Pentoxide (P₂O₅).[1]

Q: Why does my product solidify in the freezer? A: Pure 2-ethenylcyclohexan-1-ol has a melting point near 4°C (isomer dependent).[1] Solidification is a sign of high purity.[1] If it remains liquid at -20°C, it likely contains significant cis/trans mixtures or solvent impurities.[1]

Q: Is the vinyl group active enough for "Click" chemistry? A: No. This is an unactivated alkene.[1] It will not participate in Michael additions or standard Click reactions. It requires radical conditions or transition metal catalysis (e.g., Grubbs catalyst) to react.[1]

Troubleshooting Decision Tree

References

-

PubChem. (n.d.).[1][2][3] 2-Vinylcyclohexanol Compound Summary. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022).[1] 14.3: Elimination by the E1 Mechanism. Retrieved February 4, 2026, from [Link]

-

Separation Science. (2023). Activity and Decomposition in Gas Chromatography. Retrieved February 4, 2026, from [Link]

Sources

Preventing side reactions with 2-Ethenylcyclohexan-1-ol

Welcome to the technical support center for 2-Ethenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile allylic alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions in your experiments.

Introduction

2-Ethenylcyclohexan-1-ol is a valuable synthetic intermediate due to its bifunctional nature, containing both a reactive secondary alcohol and a vinyl group. However, this same reactivity profile can lead to a variety of undesired side reactions. This guide provides in-depth technical advice to help you achieve clean, high-yielding transformations by anticipating and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: I am trying to oxidize 2-ethenylcyclohexan-1-ol to the corresponding ketone, but I am observing a mixture of products and low yield. What is going on?

The oxidation of 2-ethenylcyclohexan-1-ol to 2-ethenylcyclohexan-1-one can be complicated by over-oxidation or side reactions involving the alkene. The primary ketone product can undergo secondary reactions, especially under harsh conditions, leading to byproducts such as diketones or phenolic compounds through C-H activation of the ring.[1]

Common issues and their solutions are summarized below:

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low conversion | Insufficient oxidant; low reaction temperature. | Increase the equivalents of oxidant (e.g., 1.5 eq of DMP); allow the reaction to proceed for a longer duration at room temperature. |

| Formation of multiple products | Over-oxidation; acid-catalyzed rearrangement. | Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP).[2][3][4] Avoid strong, acidic oxidants like chromic acid unless the alcohol is protected. |

| Product degradation | Unstable product under reaction or workup conditions. | Ensure a buffered or non-acidic workup. Quench the reaction with sodium thiosulfate and a bicarbonate solution. |

For a reliable and selective oxidation, we recommend the use of Dess-Martin periodinane (DMP). It is known for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity for oxidizing allylic alcohols without affecting other sensitive functional groups like alkenes.[4]

Q2: My reaction under acidic conditions is giving me a complex mixture of rearranged alkenes. How can I prevent this?

2-Ethenylcyclohexan-1-ol is an allylic alcohol, which makes it highly susceptible to acid-catalyzed dehydration and carbocation rearrangements.[5] Protonation of the hydroxyl group by an acid creates a good leaving group (water), leading to the formation of a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, resulting in a mixture of diene products.

To circumvent these issues, consider the following strategies:

-

Protect the Alcohol: Before subjecting the molecule to acidic conditions, protect the hydroxyl group as a silyl ether (e.g., TBDMS ether). Silyl ethers are stable to a wide range of non-acidic reagents.[6]

-

Use Non-Acidic Reagents: If the desired transformation can be achieved with non-acidic reagents, this is the most straightforward approach. For example, for a substitution reaction, convert the alcohol to a tosylate or mesylate, which can then be displaced by a nucleophile.

Q3: I need to perform a reaction on the vinyl group without affecting the alcohol. What is the best way to protect the hydroxyl group?

Protecting the alcohol is a crucial step when you need to selectively react with the alkene. The choice of protecting group depends on the downstream reaction conditions.

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., cat. AcCl in MeOH)[7][8] | Stable to most bases, organometallics, and mild oxidizing agents. |

| Benzyl Ether | NaH, Benzyl Bromide, THF | H₂, Pd/C | Stable to acidic and basic conditions, and many oxidizing/reducing agents. |

For most applications, a tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of formation, stability, and relatively mild deprotection conditions.[6][8]

Troubleshooting Guide: Step-by-Step

This section provides a logical workflow to diagnose and solve common problems encountered during reactions with 2-ethenylcyclohexan-1-ol.

Caption: Troubleshooting workflow for reactions involving 2-ethenylcyclohexan-1-ol.

Experimental Protocols

Protocol 1: Selective Oxidation to 2-Ethenylcyclohexan-1-one using Dess-Martin Periodinane (DMP)